chlorozinc(1+);2,2-difluoroethenyl N,N-diethylcarbamate
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Overview
Description
Chlorozinc(1+);2,2-difluoroethenyl N,N-diethylcarbamate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a chlorozinc cation, a difluoroethenyl group, and a diethylcarbamate moiety. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chlorozinc(1+);2,2-difluoroethenyl N,N-diethylcarbamate typically involves the reaction of zinc chloride with 2,2-difluoroethenyl N,N-diethylcarbamate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated systems and advanced monitoring techniques can help optimize the reaction conditions and improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Chlorozinc(1+);2,2-difluoroethenyl N,N-diethylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The difluoroethenyl group can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield difluoroethenyl carbamate derivatives, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
Chlorozinc(1+);2,2-difluoroethenyl N,N-diethylcarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which chlorozinc(1+);2,2-difluoroethenyl N,N-diethylcarbamate exerts its effects involves interactions with specific molecular targets and pathways. The difluoroethenyl group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The chlorozinc cation may also play a role in stabilizing the compound and facilitating its interactions with target molecules.
Comparison with Similar Compounds
Chlorozinc(1+);2,2-difluoroethenyl N,N-diethylcarbamate can be compared with other similar compounds, such as:
Zinc, chloro(2,2-difluoroethenyl)-: This compound shares the difluoroethenyl group but lacks the diethylcarbamate moiety, resulting in different chemical properties and reactivity.
Difluoroethenyl carbamates: These compounds have similar structures but may contain different substituents on the carbamate group, leading to variations in their chemical behavior and applications.
The uniqueness of this compound lies in its combination of the chlorozinc cation, difluoroethenyl group, and diethylcarbamate moiety, which imparts distinct properties and reactivity compared to other related compounds.
Properties
IUPAC Name |
chlorozinc(1+);2,2-difluoroethenyl N,N-diethylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2NO2.ClH.Zn/c1-3-10(4-2)7(11)12-5-6(8)9;;/h3-4H2,1-2H3;1H;/q-1;;+2/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEAXLTWQLKESU-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)O[C-]=C(F)F.Cl[Zn+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2NO2Zn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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